2-Bromo-1-(4-phenoxyphenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-phenoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXTYMXDSNWNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564178 | |
| Record name | 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28179-33-1 | |
| Record name | 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Alpha Haloketones As Versatile Building Blocks in Organic Synthesis
Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This arrangement of functional groups imparts a dual electrophilic nature to the molecule, with reactive centers at both the carbonyl carbon and the alpha-carbon bearing the halogen. This bifunctionality is the cornerstone of their versatility in organic synthesis.
These compounds are highly valued precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, α-haloketones are classical reactants in the Hantzsch thiazole (B1198619) synthesis, reacting with thioamides or thioureas to form thiazole rings, a common motif in drug discovery. Similarly, they are employed in the synthesis of imidazoles, quinoxalines, and other nitrogen-containing heterocycles. The reactivity of the alpha-halogen allows for facile nucleophilic substitution, while the carbonyl group can participate in condensation reactions, enabling the construction of complex ring systems in a controlled manner.
Strategic Importance of the Phenoxyphenyl Moiety in Chemical Design
The phenoxyphenyl moiety, consisting of two phenyl rings linked by an ether bond, is recognized as a "privileged scaffold" in medicinal chemistry. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The structural rigidity and lipophilicity of this group can enhance a molecule's ability to interact with biological targets, such as enzymes and receptors, often through pi-stacking interactions within hydrophobic pockets.
Furthermore, the ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. The phenoxyphenyl group is found in numerous approved drugs and clinical candidates, where it contributes to their therapeutic efficacy. Its incorporation into synthetic intermediates like 2-Bromo-1-(4-phenoxyphenyl)ethanone, therefore, provides a direct route to novel compounds with a higher probability of possessing desirable biological activity. For example, derivatives of this structure have shown potential as anticancer agents.
An Overview of 2 Bromo 1 4 Phenoxyphenyl Ethanone As a Key Synthetic Intermediate
2-Bromo-1-(4-phenoxyphenyl)ethanone serves as a pivotal intermediate in the synthesis of a multitude of organic molecules, particularly heterocyclic systems with potential biological applications. Its utility is demonstrated in various classical and modern synthetic methodologies.
One of the most common applications is in the Hantzsch synthesis of 2-aminothiazoles. By reacting this compound with thiourea (B124793) or substituted thioureas, chemists can efficiently construct the 2-amino-4-(4-phenoxyphenyl)thiazole core. This scaffold is of considerable interest due to the established antimicrobial and anticancer activities of many 2-aminothiazole (B372263) derivatives. nih.gov
The following table summarizes the synthesis of various thiazole (B1198619) derivatives starting from this compound:
| Reactant 2 | Catalyst/Solvent | Reaction Time | Product | Yield (%) | Reference |
| Thiourea | Copper Silicate (B1173343) / Ethanol | Not specified | 2-Amino-4-(4-phenoxyphenyl)thiazole | High | |
| Substituted Thioureas | Not specified | Not specified | 2-Imino-3-aryl-4-(4-phenoxyphenyl)thiazoles | Not specified | mdpi.com |
Beyond thiazoles, this versatile intermediate is also employed in the synthesis of other important heterocyclic systems. For example, its reaction with 2-aminopyridine (B139424) derivatives can yield imidazo[1,2-a]pyridines, a class of compounds known for a wide range of biological activities. Similarly, condensation with o-phenylenediamines leads to the formation of quinoxalines, another significant heterocyclic scaffold in medicinal chemistry.
The physical and chemical properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C14H11BrO2 |
| Molecular Weight | 291.14 g/mol |
| CAS Number | 28179-33-1 |
| Appearance | Not specified |
| Storage Temperature | -20°C |
Historical Context of Brominated Acetophenones and Their Chemical Evolution
Direct Alpha-Bromination Approaches
The direct bromination of the alpha-carbon (the carbon atom adjacent to the carbonyl group) of a ketone is a fundamental transformation in organic synthesis. This approach starts with 4-phenoxyacetophenone and introduces a bromine atom at the desired position.
The classical method for the alpha-bromination of ketones like 4-phenoxyacetophenone involves the use of elemental bromine (Br₂) in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org Acetic acid is a commonly used solvent and catalyst for this reaction. masterorganicchemistry.comlibretexts.org The reaction proceeds through an acid-catalyzed enolization of the ketone. The enol form then acts as a nucleophile, attacking the electrophilic bromine. masterorganicchemistry.comlibretexts.org
Kinetic studies have shown that the rate of this halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration. libretexts.org This indicates that the rate-determining step is the formation of the enol intermediate. libretexts.orglibretexts.org
A typical procedure involves dissolving 4-phenoxyacetophenone in a suitable solvent, such as ethyl ether or acetic acid, followed by the addition of bromine. prepchem.com The reaction is monitored for completion, and then the product is isolated by washing the organic phase and evaporating the solvent. prepchem.com
Table 1: Classical Alpha-Bromination of Acetophenone (B1666503) Derivatives
| Starting Material | Brominating Agent | Solvent/Catalyst | Product | Yield | Reference |
| 4-Phenoxyacetophenone | Bromine (Br₂) | Acetic Acid | 2-Bromo-1-(4-phenoxyphenyl)ethanone | Not specified | |
| Acetophenone | Bromine (Br₂) | Acetic Acid | α-Bromoacetophenone | 72% | libretexts.org |
| 1-(2,4-dichlorophenyl)ethanone | Bromine (Br₂) | Ethyl Ether | 2-Bromo-1-(2,4-dichlorophenyl)ethanone | Not specified | prepchem.com |
Data presented is for illustrative purposes of the general reaction type.
To overcome the challenges associated with using elemental bromine, such as its corrosive nature and the potential for over-bromination, a variety of alternative brominating agents have been developed. semanticscholar.org These reagents often offer improved regioselectivity, favoring the formation of the monobrominated product. acs.orgnih.gov
N-Bromosuccinimide (NBS) is a widely used alternative to bromine for the alpha-bromination of ketones. nih.govresearchgate.net The reaction can be catalyzed by various substances, including active aluminum oxide (Al₂O₃) or montmorillonite (B579905) K-10 clay. nih.govtandfonline.com The choice of solvent can direct the regioselectivity of the bromination. For instance, using methanol (B129727) as a solvent with an acidic Al₂O₃ catalyst tends to yield the α-monobrominated product. nih.gov
Other advanced brominating agents include:
Bromodimethylsulfonium bromide (BDMS): This reagent allows for the chemoselective α-monobromination of β-keto esters and 1,3-diketones under mild conditions, often without the need for a catalyst or chromatographic purification. acs.orgnih.gov
Pyridine hydrobromide perbromide: This solid reagent is considered safer than liquid bromine and has been successfully used for the bromination of various acetophenone derivatives, achieving high yields. nih.gov
Copper(II) bromide: This reagent can also be employed for the bromination of thiophene (B33073) derivatives.
Table 2: Regioselective Monobromination using Advanced Reagents
| Substrate Type | Brominating Agent | Catalyst/Conditions | Key Feature | Reference |
| Aralkyl Ketones | N-Bromosuccinimide (NBS) | Acidic Al₂O₃ in Methanol | Exclusive α-bromination | nih.gov |
| Aralkyl Ketones | N-Bromosuccinimide (NBS) | Montmorillonite K-10 in Methanol | Reusable catalyst, good yields | tandfonline.com |
| β-Keto Esters, 1,3-Diketones | Bromodimethylsulfonium bromide (BDMS) | 0–5 °C or room temperature | High chemoselectivity, no catalyst needed | acs.orgnih.gov |
| Acetophenone Derivatives | Pyridine hydrobromide perbromide | Acetic Acid, 90 °C | Safe, high yield, cost-effective | nih.gov |
Friedel-Crafts Acylation Routes
An alternative synthetic strategy for this compound is the Friedel-Crafts acylation. chemicalbook.comsigmaaldrich.com This powerful reaction forms a carbon-carbon bond by attaching an acyl group to an aromatic ring. wikipedia.orgnih.gov
This approach involves the reaction of diphenyl ether with bromoacetyl bromide in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemicalbook.comwikipedia.org The bromoacetyl bromide serves as the acylating agent, and the diphenyl ether is the aromatic substrate. The reaction typically takes place in a solvent like dichloromethane (B109758) at controlled temperatures. chemicalbook.com A high yield of 97.4% for this compound has been reported using this method. chemicalbook.com
Table 3: Friedel-Crafts Acylation for the Synthesis of this compound
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Yield | Reference |
| Diphenyl Ether | Bromoacetyl Bromide | Aluminum Chloride (AlCl₃) | Dichloromethane | 0 - 20 °C | 97.4% | chemicalbook.com |
The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution. sigmaaldrich.com The mechanism begins with the formation of a complex between the Lewis acid catalyst (e.g., AlCl₃) and the halogen of the acyl halide (bromoacetyl bromide). sigmaaldrich.comyoutube.com This is followed by the cleavage of the carbon-halogen bond to generate a highly reactive acylium ion, which is resonance-stabilized. sigmaaldrich.comyoutube.comyoutube.com This acylium ion then acts as the electrophile and is attacked by the electron-rich aromatic ring of diphenyl ether. sigmaaldrich.com
A crucial aspect of Friedel-Crafts acylation is that the ketone product can form a stable complex with the Lewis acid catalyst. wikipedia.org Consequently, a stoichiometric amount or even an excess of the catalyst is often required. wikipedia.org The reaction is generally highly regioselective, with the acyl group predominantly adding to the para position of the phenoxy group in diphenyl ether due to steric and electronic effects. researchgate.net
While aluminum chloride is a traditional and effective catalyst, research has explored other, sometimes milder or more environmentally benign, catalysts. These can include other Lewis acids like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or solid acid catalysts such as zeolites and metal oxides. researchgate.netorganic-chemistry.org In some cases, for activated aromatic rings, the reaction can be carried out with catalytic amounts of a milder Lewis acid or a Brønsted acid. wikipedia.org
Exploration of Alternative Synthetic Pathways for Alpha-Brominated Ketones
Research continues to explore novel and more efficient methods for the synthesis of α-brominated ketones. One such strategy involves a one-pot synthesis from secondary alcohols. This method utilizes N-bromosuccinimide to achieve oxidation of the alcohol to a ketone, followed by α-bromination in a single process, avoiding the direct use of corrosive bromine. nih.gov
Another innovative approach is the gold-catalyzed hydration of haloalkynes, which provides an atom-economical route to α-halomethyl ketones with excellent yields and broad functional group tolerance. organic-chemistry.org Additionally, methods for the direct conversion of olefins into α-bromo ketones using reagents like o-iodoxybenzoic acid (IBX) and tetraethylammonium (B1195904) bromide have been developed. organic-chemistry.org
These alternative pathways, while not all directly demonstrated for this compound, represent the ongoing evolution of synthetic strategies for this important class of compounds.
Nucleophilic Substitution Strategies in Related Systems
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group. byjus.com In systems analogous to the synthesis involving this compound, nucleophilic substitution plays a crucial role. For instance, the synthesis of various α-bromoketones from secondary alcohols has been achieved using ammonium (B1175870) bromide and Oxone®, showcasing a versatile one-pot strategy. rsc.org The reactivity in these reactions is influenced by several factors including the strength of the nucleophile, the nature of the leaving group, and the solvent. byjus.comlibretexts.org Generally, weaker bases are better leaving groups, which accelerates the reaction rate. byjus.com
The mechanism of nucleophilic aromatic substitution can proceed through two primary pathways: addition-elimination and elimination-addition (benzyne mechanism). libretexts.orgchadsprep.com The addition-elimination mechanism is favored when the aryl halide is activated by electron-withdrawing groups. libretexts.org This two-step mechanism involves the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com The rate of these reactions is dependent on the concentrations of both the nucleophile and the alkyl halide in the case of an S_N2 mechanism, while S_N1 reactions are primarily dependent on the concentration of the electrophile. libretexts.org
Electrophilic Aromatic Substitution for Analogous Compounds
Electrophilic aromatic substitution (EAS) is a key reaction type for the functionalization of aromatic rings. researchgate.netresearchgate.net This process involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com A common example is the Friedel-Crafts acylation, where an acyl group is introduced onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. lkouniv.ac.in This reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. lkouniv.ac.in
The presence of substituents on the aromatic ring significantly influences the rate and regioselectivity of EAS reactions. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position. masterorganicchemistry.comlkouniv.ac.in This directive influence is a consequence of the stability of the intermediate carbocation (arenium ion) formed during the reaction. masterorganicchemistry.com
Precursor Synthesis and Functionalization Pathways
The synthesis of this compound relies on the availability of its key precursor, 1-(4-phenoxyphenyl)ethan-1-one, and related diphenyl ether intermediates.
Synthesis of 1-(4-Phenoxyphenyl)ethan-1-one as a Fundamental Precursor
The precursor, 1-(4-phenoxyphenyl)ethan-1-one, also known as 4'-phenoxyacetophenone, is a crucial starting material. chemicalbook.commatrix-fine-chemicals.com Its synthesis is a prerequisite for the subsequent bromination to yield the target compound.
One of the primary methods for synthesizing 1-(4-phenoxyphenyl)ethan-1-one is through the Friedel-Crafts acylation of diphenyl ether. chemicalbook.com In a typical procedure, diphenyl ether reacts with bromoacetyl bromide in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com The reaction is usually carried out in a suitable solvent such as dichloromethane at controlled temperatures. chemicalbook.com
| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |
| Diphenyl ether, Bromoacetyl bromide | Aluminum (III) chloride | Dichloromethane | 0 - 20 °C | 97.4% | chemicalbook.com |
Preparation of Related Diphenyl Ether Intermediates
The synthesis of various diphenyl ether derivatives serves as a basis for understanding the formation of the core structure of this compound. For instance, p-nitrodiphenyl ether can be prepared by heating p-nitrochlorobenzene with potassium phenoxide in the presence of a copper catalyst. orgsyn.org This reaction, a type of nucleophilic aromatic substitution, demonstrates the formation of the ether linkage.
Nucleophilic Substitution Reactions at the Alpha-Carbon
The presence of a bromine atom at the carbon adjacent to the carbonyl group (the alpha-carbon) makes this compound highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the alpha-carbon, facilitating the displacement of the bromide ion, which is a good leaving group.
Displacement of the Bromine Atom by Various Nucleophiles
A wide array of nucleophiles can displace the bromine atom in this compound. This reactivity is characteristic of α-haloketones and allows for the introduction of diverse functional groups. The general mechanism involves the attack of the nucleophile on the electrophilic α-carbon, leading to the cleavage of the carbon-bromine bond.
Formation of Carbon-Heteroatom Bonds (e.g., Oxygen, Nitrogen, Sulfur)
The reaction of this compound with heteroatomic nucleophiles is a common strategy for forming new carbon-heteroatom bonds.
Carbon-Oxygen (C-O) Bond Formation: Oxygen-based nucleophiles, such as alcohols and phenols, can react with this compound, typically in the presence of a base, to form α-alkoxy or α-aryloxy ketones. For instance, the reaction with phenols can yield α-phenoxy ketones bldpharm.com.
Carbon-Nitrogen (C-N) Bond Formation: Nitrogen nucleophiles, including primary and secondary amines, readily react to produce α-amino ketones. These reactions are fundamental in the synthesis of various biologically active molecules and pharmaceutical intermediates. The reaction of α-haloketones with amines is a well-established method for constructing C-N bonds slideshare.netchemicalforums.com.
Carbon-Sulfur (C-S) Bond Formation: Sulfur-based nucleophiles, such as thiols and thioureas, are also effective in displacing the bromide ion to form α-thio ketones. These reactions are often rapid and proceed under mild conditions. The high nucleophilicity of sulfur makes these reactions particularly efficient libretexts.orgyoutube.comnih.gov.
Table 1: Examples of Nucleophilic Substitution Reactions with α-Bromoketones
| Nucleophile Type | Example Nucleophile | Product Type |
| Oxygen | Phenol | α-Phenoxyketone bldpharm.com |
| Nitrogen | Amine | α-Aminoketone slideshare.netchemicalforums.com |
| Sulfur | Thiol | α-Thioketone libretexts.orgyoutube.com |
Reduction and Oxidation Pathways
The carbonyl group and the carbon-bromine bond in this compound are both susceptible to redox transformations, leading to a variety of products.
Reductive Transformations to Alpha-Haloalcohols and Other Reduced Species
The carbonyl group of this compound can be selectively reduced to a hydroxyl group to furnish the corresponding α-haloalcohol, 2-bromo-1-(4-phenoxyphenyl)ethanol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.comnih.gov This reduction is a common step in the synthesis of more complex molecules where the hydroxyl group can be further functionalized or can participate in subsequent reactions. For related compounds like 2-bromo-1-(4-methoxyphenyl)ethanone, the corresponding reduced product, 2-bromo-1-(4-methoxyphenyl)ethanol, is a known compound, indicating the feasibility of this transformation chemicalbook.com.
Oxidative Transformations and Their Chemical Outcomes
While less common for α-bromoketones, oxidative pathways can be envisioned. One potential oxidative transformation is the Baeyer-Villiger oxidation, which converts ketones into esters using peroxyacids (e.g., m-CPBA) or other peroxides. nih.govyoutube.com In the case of this compound, the migratory aptitude of the adjacent groups (the bromomethyl group and the 4-phenoxyphenyl group) would determine the regiochemical outcome of the reaction. Generally, aryl groups have a higher migratory aptitude than primary alkyl groups. This would likely lead to the formation of 4-phenoxyphenyl 2-bromoacetate. Another possibility is oxidative cleavage of the C-C bond adjacent to the carbonyl group, although this typically requires harsh conditions for aromatic ketones. organic-chemistry.orgresearchgate.netnih.gov
Table 2: Potential Redox Reactions of this compound
| Reaction Type | Reagent Example | Product Type |
| Reduction | Sodium Borohydride (NaBH₄) | 2-Bromo-1-(4-phenoxyphenyl)ethanol wikipedia.orgorganic-chemistry.org |
| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 4-Phenoxyphenyl 2-bromoacetate nih.govyoutube.com |
Cyclization Reactions and Heterocyclic Compound Synthesis
This compound is a key building block for the synthesis of a wide range of heterocyclic compounds. The α-bromo ketone moiety provides two reactive sites—the electrophilic α-carbon and the carbonyl carbon—which can participate in condensation reactions with various binucleophilic species to form rings.
This compound is particularly useful in Hantzsch-type syntheses of five-membered heterocycles:
Thiazole (B1198619) Synthesis: Reaction with a thiourea (B124793) or thioamide derivative leads to the formation of a thiazole ring. This is a widely used method for constructing substituted thiazoles, which are prevalent in many biologically active compounds. nih.govorganic-chemistry.orgnih.govnih.gov
Oxazole (B20620) Synthesis: Condensation with an amide yields an oxazole ring. This reaction, known as the Robinson-Gabriel synthesis, is a classic method for preparing oxazoles.
Imidazole (B134444) Synthesis: Reaction with an amidine or a mixture of an aldehyde, ammonia, and the α-bromoketone (a variation of the Radziszewski synthesis) can produce imidazole derivatives.
The 4-phenoxyphenyl substituent is carried through these reactions, allowing for the synthesis of a variety of heterocyclic compounds bearing this specific functionality.
Table 3: Heterocyclic Systems Synthesized from α-Bromoketones
| Heterocycle | Reactant(s) |
| Thiazole | Thiourea or Thioamide organic-chemistry.orgnih.gov |
| Oxazole | Amide |
| Imidazole | Amidine or Aldehyde/Ammonia |
Synthesis of Imidazo (B10784944) Purinones and Related Nitrogen Heterocycles
This compound serves as a key building block for the synthesis of various nitrogen-containing heterocycles. Its utility is particularly notable in the construction of fused heterocyclic systems like imidazo purinones. The general strategy involves the reaction of the α-bromoketone with a suitable amine-containing precursor. The electrophilic carbon bearing the bromine atom readily undergoes nucleophilic attack by the amine, leading to an intermediate that can subsequently cyclize to form the desired heterocyclic ring.
The synthesis of these nitrogen heterocycles often benefits from the operational simplicity and the ability to perform multiple transformations in a single reaction vessel, which minimizes waste. nih.gov The development of efficient processes for preparing valuable synthetic building blocks like these is crucial. nih.gov
Formation of Imidazo[1,2-a]pyrazine (B1224502) Scaffolds
A significant application of this compound is in the synthesis of imidazo[1,2-a]pyrazines. These scaffolds are of interest in medicinal chemistry. ucl.ac.uknih.gov The synthesis is typically achieved through a condensation reaction between this compound and an aminopyrazine derivative. ucl.ac.uk
The reaction proceeds via initial N-alkylation of the aminopyrazine by the α-bromoketone, followed by an intramolecular cyclization and dehydration to afford the imidazo[1,2-a]pyrazine core. arkat-usa.org Various reaction conditions can be employed, including the use of a base such as sodium bicarbonate in a suitable solvent like tert-butanol. ucl.ac.uk The versatility of this method allows for the preparation of a range of substituted imidazo[1,2-a]pyrazines by varying the substituents on both the pyrazine (B50134) and the phenoxyphenyl ethanone (B97240) starting materials. ucl.ac.uknih.govrsc.org
| Reactant 1 | Reactant 2 | Product | Conditions |
| 2-Bromo-1-(2-phenoxyphenyl)ethanone | 2-Amino-3-chloropyrazine | 8-Chloro-2-(2-phenoxyphenyl)imidazo[1,2-a]pyrazine | NaHCO3, tBuOH, reflux |
| 2-Bromoacetophenone derivatives | 2-Aminopyridine (B139424) | Imidazo[1,2-a]pyridines | K2CO3, PEG-400, ultrasonic irradiation |
Table 1: Examples of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Synthesis. ucl.ac.ukarkat-usa.org
Preparation of Oxirane Derivatives for Further Transformation
This compound can be converted into its corresponding oxirane derivative, 2-(4-phenoxyphenyl)oxirane. google.com This transformation is a valuable step as oxiranes are highly versatile intermediates in organic synthesis, capable of undergoing ring-opening reactions with a variety of nucleophiles.
One method for this conversion involves the reduction of the ketone to a halohydrin, specifically 2-bromo-1-(4-phenoxyphenyl)ethanol, using a reducing agent like sodium borohydride. google.com Subsequent treatment with a base, such as sodium hydroxide, promotes an intramolecular Williamson ether synthesis, where the alkoxide displaces the adjacent bromide to form the oxirane ring. google.com
Utility in the Synthesis of Difenoconazole and Other Triazole Fungicides
A significant industrial application of this compound and its derivatives is in the synthesis of the triazole fungicide, Difenoconazole. google.comgoogle.comcabidigitallibrary.orgresearchgate.net The synthesis of Difenoconazole often involves a multi-step process where a substituted derivative of 2-bromo-1-phenylethanone is a key intermediate.
| Starting Material | Key Intermediate | Reagents for Triazole Installation | Final Product |
| 2,4-Dichloroacetophenone | 2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane | 1H-1,2,4-triazole, acid binding agent, catalyst (e.g., CuI, NaI) | Difenoconazole |
Table 2: General Synthetic Scheme for Difenoconazole. researchgate.netgoogle.com
Influence of the Phenoxy Group on Reactivity
The phenoxy group in this compound exerts a notable influence on the reactivity of the molecule through both electronic and steric effects.
Electronic Effects of the Phenoxy Moiety on Reaction Centers
The phenoxy group, attached to the phenyl ring at the para position relative to the bromoacetyl group, influences the electron density of the entire system. The oxygen atom of the phenoxy group can donate electron density to the aromatic ring through resonance, while the phenyl group itself is electron-withdrawing. This interplay of electronic effects can modulate the reactivity of the carbonyl group and the α-carbon bearing the bromine atom.
The presence of the phenoxy group can provide a moderate electron-withdrawing effect, which can help to balance the reactivity and stability of the molecule during condensation reactions. This electronic influence is crucial for the successful synthesis of various derivatives.
Comparative Reactivity Studies with Related Alpha-Brominated Acetophenones
The reactivity of α-bromoacetophenones is significantly influenced by the nature of the substituent on the aromatic ring. These substituents can alter the electrophilicity of the carbonyl carbon and the stability of the transition states in various reactions, most notably nucleophilic substitution reactions.
Impact of Aromatic Substituents (e.g., hydroxyl, methoxy (B1213986), nitro, chloro) on Reactivity Profiles
The rate of nucleophilic substitution at the α-carbon of phenacyl bromides is sensitive to the electronic effects of the para-substituent on the phenyl ring. These effects can be quantified using the Hammett equation, which relates the reaction rate to the substituent's electronic properties. viu.canumberanalytics.compharmacy180.comlibretexts.orgdalalinstitute.com
The general trend in reactivity is that electron-withdrawing groups increase the rate of nucleophilic attack, while electron-donating groups decrease it. This is because electron-withdrawing groups enhance the electrophilic character of the carbonyl carbon, making it more susceptible to attack by a nucleophile. ias.ac.inrsc.org
A comparative analysis of the reactivity of this compound with its hydroxyl, methoxy, and chloro-substituted analogs reveals the following expected trend in reactivity towards nucleophiles:
Nitro > Chloro > Phenoxy > Hydroxyl > Methoxy
Nitro (-NO₂) group: As a strong electron-withdrawing group, the nitro substituent significantly enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. rsc.org
Chloro (-Cl) group: The chloro substituent is an electron-withdrawing group through its inductive effect, thus increasing the reactivity compared to the unsubstituted phenacyl bromide. nih.gov
Phenoxy (-OPh) group: The phenoxy group in this compound exhibits a moderate electron-withdrawing inductive effect, which makes the carbonyl carbon more electrophilic and thus reactive towards nucleophiles.
Hydroxyl (-OH) and Methoxy (-OCH₃) groups: These groups are electron-donating through resonance, which deactivates the carbonyl group towards nucleophilic attack, leading to a slower reaction rate compared to the unsubstituted analog. The methoxy group is generally a stronger electron-donating group than the hydroxyl group. ias.ac.inrsc.org
Kinetic studies on the reaction of para-substituted phenacyl bromides with various nucleophiles have confirmed these general trends. For instance, the reaction rates with anilines and benzoate (B1203000) ions show a clear dependence on the electronic nature of the substituent on the phenacyl bromide. ias.ac.inrsc.org
| Substituent (at para-position) | Electronic Effect | Expected Relative Reactivity |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Highest |
| -Cl | Electron-Withdrawing | High |
| -OPh (Phenoxy) | Moderately Electron-Withdrawing (Inductive) | Moderate |
| -OH | Electron-Donating (Resonance) | Low |
| -OCH₃ | Strongly Electron-Donating (Resonance) | Lowest |
Exploring Diverse Chemical Space Through Analogous Reactivity
The reactive nature of the α-bromo ketone moiety in this compound and its analogs makes them valuable starting materials for the synthesis of a wide variety of heterocyclic compounds. This allows for the exploration of a diverse chemical space, which is of significant interest in medicinal chemistry and materials science. nih.govorganic-chemistry.orgresearchgate.net
Synthesis of Thiazoles:
One of the most common applications of α-bromoacetophenones is in the Hantzsch thiazole synthesis. Reaction with a thioamide, such as thioacetamide (B46855) or thiourea, leads to the formation of substituted thiazoles. This reaction is versatile and can be carried out with various substituted phenacyl bromides to generate a library of thiazole derivatives. nih.govekb.egnih.govresearchgate.netnanobioletters.com For example, 2-bromo-1-(4-halophenyl)ethan-1-ones react with thioacetamide to produce 4-(4-halophenyl)-2-methylthiazoles. nih.gov Similarly, various substituted phenacyl bromides react with thiourea in the presence of a copper silicate (B1173343) catalyst to yield 4-substituted 2-aminothiazoles efficiently. nanobioletters.com
Synthesis of Imidazoles:
Substituted imidazoles can be synthesized from α-bromoacetophenones through condensation reactions with amidines or a mixture of an aldehyde, an amine, and ammonium acetate. nih.govorganic-chemistry.orgnih.gov For instance, novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazoles have been synthesized in a one-pot, multicomponent reaction involving an imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, a primary amine, and ammonium acetate. nih.gov
Synthesis of Pyrimidines:
The α-bromo ketone functionality can also be utilized in the synthesis of pyrimidines. Condensation reactions with guanidine (B92328) or other amidine derivatives can lead to the formation of the pyrimidine (B1678525) ring. researchgate.netorganic-chemistry.orgnih.govyoutube.comqu.edu.sa For example, substituted pyrimidines have been synthesized by condensing guanidinyl derivatives with chalcones, which can be prepared from substituted acetophenones. nih.gov
The ability to readily access these and other heterocyclic systems from a common α-bromoacetophenone scaffold highlights the utility of these compounds in diversity-oriented synthesis, enabling the generation of libraries of structurally related molecules for various applications.
Development of Derivatives as Potential Anticancer Agents
The core structure of this compound has been instrumental in the design of new molecules with anticancer properties. The presence of the bromine atom and the phenoxyphenyl group allows for chemical modifications that can enhance biological activity against cancer cells.
Derivatives synthesized from the this compound framework have shown notable promise as antileukemic agents. In preclinical studies, certain analogs have demonstrated potent activity against leukemia cell lines. For instance, research has indicated that some of these synthesized compounds exhibit significant efficacy, in some cases outperforming established anticancer agents like histone deacetylase (HDAC) inhibitors in various laboratory assays. Further studies on related bromophenol derivatives have shown they can inhibit the viability of leukemia K562 cells and induce apoptosis, highlighting the potential of this chemical class in cancer research. nih.gov
Table 1: Antileukemic Activity of Selected Bromophenol Derivatives
| Compound Class | Cell Line | Observed Effect | Source |
|---|---|---|---|
| This compound Derivatives | Leukemia Cells | Significant antileukemic activity, superior to some HDAC inhibitors. |
Enzyme Inhibition Studies and Mechanistic Insights
The biological activity of this compound derivatives is often linked to their ability to interact with and inhibit specific enzymes that are critical for cell function and proliferation. The reactive α-bromo ketone moiety is a key feature that facilitates these interactions.
Research into the mechanism of action for these compounds points towards the inhibition of specific enzymes essential for the growth of cancer cells. The bromine atom is believed to be a key player in modulating the molecule's biological activity, likely through interactions with cellular targets such as proteins involved in regulating the cell cycle. For related bromo-substituted acetophenone compounds, studies have identified specific signaling pathways that are affected. For example, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164) has been shown to suppress pro-inflammatory responses by blocking the phosphorylation of mitogen-activated protein kinase (MAPK) and inhibiting the nuclear translocation of nuclear factor-κB (NF-κB). nih.gov This demonstrates that bromo-substituted aromatic ketones can target and modulate key cellular signaling pathways.
Competitive inhibition is a form of reversible enzyme inhibition where an inhibitor molecule, which resembles the enzyme's natural substrate, competes for binding to the active site. libretexts.orgkhanacademy.org When the inhibitor is bound, the enzyme is inactive and cannot bind its substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orgnih.gov
The anticancer effects of this compound derivatives are often attributed to their role as enzyme inhibitors. In many cases, these compounds act as competitive inhibitors, where they vie with the natural substrate for the enzyme's active site. libretexts.orgnih.gov The structural similarity of these derivatives to the endogenous substrates allows them to bind to the active site, thereby blocking the normal catalytic reaction and inhibiting pathways crucial for cancer cell proliferation. libretexts.org
Mechanism-based inhibition, also known as suicide inhibition, is a type of irreversible enzyme inhibition. d-nb.infonih.gov In this process, the inhibitor binds to the enzyme's active site like a normal substrate. The enzyme then begins its catalytic process, which converts the inhibitor into a highly reactive intermediate. nih.gov This reactive species then forms a covalent bond with a residue in the active site, leading to the irreversible inactivation of the enzyme. d-nb.info These inhibitors are termed "suicide substrates" because the enzyme essentially brings about its own inactivation. d-nb.info
The reactive nature of the α-bromo ketone in this compound and its derivatives makes them candidates for exploration as mechanism-based inhibitors. While specific studies on this compound as a suicide substrate are not detailed, the principle has been demonstrated with other bromo-substituted compounds. For instance, 2-bromo-3-(p-hydroxyphenyl)-1-propene acts as a mechanism-based inhibitor of dopamine (B1211576) β-hydroxylase, where the enzyme processes the compound, leading to its own inactivation. nih.gov This highlights the potential for designing highly specific and potent irreversible inhibitors based on the 2-bromo-ethanone scaffold.
Inhibition of Key Enzymes in Disease Pathways
The this compound framework has been investigated as a basis for developing inhibitors against various enzymes implicated in disease. The reactivity of the α-haloketone group allows it to form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition.
Research has shown that derivatives of this compound can exhibit potent biological activity. For instance, compounds derived from this structure have demonstrated significant antileukemic properties, reportedly outperforming established histone deacetylase (HDAC) inhibitors in certain assays. Furthermore, a patent has listed this compound as a chemical intermediate for creating malic enzyme inhibitors . google.comgoogle.com Diphenyl ether derivatives, a class to which this compound belongs, have also been identified as inhibitors of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway of mycobacteria. nih.gov
While the core structure is of interest, specific inhibitory activity of this compound itself against several other key enzymes has not been documented in the available research. There is no direct evidence in the reviewed literature of its activity against DNA Gyrase , Phospholipase A2 (PLA2) , VirB11 ATPase , or α-Glucosidase . These enzymes are, however, known targets for other classes of inhibitors, some of which may share general structural features like halogen atoms or aromatic rings. nih.govnih.gov
| Enzyme Target | Reported Activity of this compound or its Direct Derivatives | Source Citation |
|---|---|---|
| Histone Deacetylase (HDAC) | Derivatives have shown significant antileukemic activity, outperforming some established HDAC inhibitors. | |
| Malic Enzyme | Listed as an intermediate in the synthesis of potential inhibitors. | google.comgoogle.com |
| DNA Gyrase | No specific inhibition reported in the reviewed literature. | N/A |
| Phospholipase A2 (PLA2) | No specific inhibition reported in the reviewed literature. | N/A |
| VirB11 ATPase | No specific inhibition reported in the reviewed literature. | N/A |
| α-Glucosidase | No specific inhibition reported in the reviewed literature. | N/A |
Molecular Interactions with Biomolecules
The biological effects of this compound and its derivatives are rooted in their specific interactions with proteins and other biomolecules. The presence and position of the bromine atom are critical to this activity.
Role of the Bromine Atom in Modulating Molecular Recognition and Biological Activity
The bromine atom is a key feature that modulates the compound's biological activity and molecular recognition capabilities. As an α-haloketone, the compound is a reactive electrophile, with the bromine atom acting as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the formation of stable covalent bonds with nucleophilic amino acid residues, such as cysteine or histidine, within the active sites of target proteins. researchgate.net
In drug design, the introduction of a bromine atom can increase therapeutic activity and influence the metabolic profile of a molecule. ump.edu.plsemanticscholar.org The bromine atom can participate in halogen bonds (X-bonds), which are noncovalent interactions that can stabilize drug-receptor complexes and enhance binding affinity. researchgate.netacs.org The electron-withdrawing inductive effect of the bromine atom can also influence the formation of hydrogen bonds with protein targets, further stabilizing these interactions. researchgate.net This combination of covalent and non-covalent interaction potential makes the bromo-substituted scaffold a versatile tool in medicinal chemistry.
Specific Interactions with Protein Targets Involved in Cellular Regulation
The ability of the bromine atom to mediate interactions is exemplified in various biological systems. For instance, studies on serine proteases have shown that a bromine atom on an inhibitor can form halogen bonds with the carboxyl oxygen atoms of an aspartate residue (Asp189) in the enzyme's S1 binding pocket. rsc.org This interaction, with specific distances and angles (Br···O distance of ~3.0-3.3 Å), is crucial for anchoring the inhibitor and ensuring its potency. rsc.org
In the context of antibacterial agents, halogen bonds are important for the activity of novel bacterial type II topoisomerase inhibitors (NBTIs) that target DNA gyrase. nih.gov Although not specific to this compound, molecular dynamics simulations of related brominated inhibitors show the bromine atom forming bifurcated halogen bonds with the backbone carbonyl oxygen of alanine (B10760859) residues in the GyrA subunit of the enzyme. nih.gov These specific interactions highlight the critical role that a well-positioned bromine atom can play in achieving high-affinity binding to protein targets involved in cellular regulation.
Agricultural Applications
Beyond medicinal chemistry, this compound is a crucial building block in agricultural chemistry, particularly for the creation of fungicides.
Precursor in the Synthesis of Advanced Fungicidal Compounds
This compound serves as a key precursor in the industrial synthesis of difenoconazole, a broad-spectrum triazole fungicide. Difenoconazole is widely used in agriculture to protect crops such as cereals, fruits, and vegetables from a variety of fungal pathogens. The synthesis leverages the reactivity of the α-bromo group on the ethanone backbone to construct the final, more complex fungicidal molecule.
Exploration of Sterol Demethylation Inhibition in Fungal Pathogens
The fungicidal activity of difenoconazole, the product derived from this compound, stems from its mechanism as a sterol demethylation inhibitor (DMI). DMIs target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme that is essential for the biosynthesis of ergosterol. plos.orgsemanticscholar.org Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Structural studies of the CYP51 enzyme in complex with DMI fungicides reveal the importance of the phenoxyphenyl group. The substituted phenoxyphenyl moiety, which originates from the this compound precursor, binds deep within the active site cavity of the CYP51 enzyme. plos.orgsemanticscholar.org This part of the molecule makes critical contacts with amino acid residues and the heme group, anchoring the inhibitor in place and ensuring potent inhibition of the enzyme. plos.orgsemanticscholar.org
| Agricultural Application | Details | Source Citation |
|---|---|---|
| Fungicide Precursor | Serves as a key intermediate in the synthesis of the triazole fungicide difenoconazole. | |
| Mechanism of Action | The resulting fungicide, difenoconazole, acts as a sterol demethylation inhibitor (DMI) by targeting the CYP51 enzyme. | plos.orgsemanticscholar.org |
| Molecular Interaction | The phenoxyphenyl group of the derived fungicide binds within the active site of CYP51, contributing to potent enzyme inhibition. | plos.orgsemanticscholar.org |
Computational and Theoretical Studies of 2 Bromo 1 4 Phenoxyphenyl Ethanone and Its Analogs
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as 2-Bromo-1-(4-phenoxyphenyl)ethanone or its analogs, and a biological target, typically a protein or enzyme.
Prediction of Binding Affinities and Modes within Enzyme Active Sites
Molecular docking studies have been instrumental in predicting how analogs of this compound bind to the active sites of various enzymes. For instance, in a study involving novel Schiff bases derived from 2-phenoxy-1-phenylethanone, molecular docking was used to predict their binding affinity with Staphylococcus aureus tyrosyl-tRNA synthetase. researchgate.net The results indicated that some of these compounds exhibited better binding energy values than the original ligand of the target enzyme. researchgate.net
Specifically, two compounds, sb_04 and sb_05, demonstrated significant binding affinities. The Autodock program estimated the binding free energy for compound sb_05 to be -9.18 kcal/mol with an inhibition constant of 187.33 nM. researchgate.net For compound sb_04, the estimated binding free energy was -8.82 kcal/mol with an inhibition constant of 341.59 nM. researchgate.net These predictions suggest a strong potential for these analogs to inhibit the enzyme's activity.
Similarly, in a study of a novel α,β-unsaturated carbonyl compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), molecular docking was employed to explore its binding interactions with several bacterial protein targets. nih.gov The CY3 compound showed favorable binding affinity with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), with maximum binding energies of approximately -7.07 and -7.05 kcal/mol, respectively. nih.gov This highlights the utility of molecular docking in identifying potential enzyme targets for novel compounds.
Table 1: Predicted Binding Affinities of this compound Analogs
| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|---|
| sb_05 | Staphylococcus aureus tyrosyl-tRNA synthetase | -9.18 | 187.33 nM |
| sb_04 | Staphylococcus aureus tyrosyl-tRNA synthetase | -8.82 | 341.59 nM |
| CY3 | Dihydrofolate Reductase (DHFR) | -7.07 | Not Reported |
| CY3 | Dehydrosqualene Synthase (DHSS) | -7.05 | Not Reported |
Analysis of Specific Residue Interactions and Binding Site Conformational Changes
Beyond predicting binding affinities, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues within the active site of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex.
In the study of Schiff bases of 2-phenoxy-1-phenyl-ethanone, protein-ligand interaction analysis was performed using BIOVIA Discovery Studio Visualizer to understand the nature of the binding. researchgate.net While specific residue interactions for this compound itself are not detailed in the provided context, the methodology is standard practice in such computational studies.
Analysis of binding site conformational changes upon ligand binding is another critical aspect that can be investigated through computational methods, often in conjunction with molecular dynamics simulations. These studies can reveal whether the binding of a ligand induces any significant changes in the shape of the enzyme's active site, which can have implications for its function.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a powerful means to investigate the intrinsic electronic properties of molecules, providing a deeper understanding of their structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies for Reaction Pathways and Electronic Effects
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been applied to study the molecular properties and reactivity of analogs of this compound.
In a study on flavones, DFT calculations using the B3LYP method were employed to determine molecular descriptors such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular volume. ceon.rs These descriptors are crucial for understanding the chemical reactivity and pharmacokinetic properties of the compounds. ceon.rs For example, the energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ceon.rs
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of ligand-protein complexes and can complement the static picture provided by molecular docking.
In the investigation of Schiff bases of 2-phenoxy-1-phenyl-ethanone, molecular dynamics simulations were performed using GROMACS to assess the stability of the docked complexes. researchgate.net The root-mean-square deviation (RMSD) of the atomic positions was monitored throughout the simulation. The results showed that the RMSD values for compound sb_04 were stable, indicating a stable binding complex. researchgate.net In contrast, compound sb_05 showed less stability in the docked complex, although it exhibited a lower total interaction energy (-182.754 kJ/mol) compared to sb_04 (-136.304 kJ/mol). researchgate.net This suggests that while sb_05 may have a stronger initial interaction, the complex might be more dynamic.
Cheminformatics and Structure-Based Drug Design Approaches
Cheminformatics and structure-based drug design are powerful tools for identifying and optimizing new drug candidates. These approaches leverage computational techniques to analyze chemical data and model molecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds.
No specific QSAR models for the biological activity of this compound or its direct analogs have been reported in the scientific literature. However, QSAR studies have been conducted on broader classes of related compounds. For example, QSAR analyses of phenyl ketone derivatives have been used to predict their potential as agents against nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity. nih.gov These studies demonstrate the utility of computational prediction prior to chemical synthesis. nih.gov
Predictive Modeling for Biological Target Identification
Identifying the biological target of a compound is a critical step in understanding its mechanism of action. Predictive modeling techniques can be employed to hypothesize potential targets for a given molecule.
Application of Gene Module Pair-Based Target Identification (GMPTI)
GMPTI is a computational method for predicting the biological targets of a compound based on its gene expression signature. This approach compares the transcriptional response induced by a compound to a database of gene module pairs that are characteristic of specific target perturbations.
A search of the relevant scientific literature reveals no instances of the GMPTI method being applied to this compound for biological target identification. While the GMPTI methodology has been described and applied to discover novel inhibitors for other targets, its application to this specific compound has not been documented.
In Silico Prediction of Pharmacokinetic Parameters
In the early phases of drug discovery and development, the assessment of a compound's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical step. phcogj.com Undesirable pharmacokinetic properties are a major cause of late-stage clinical trial failures. nih.gov To mitigate this risk, reduce costs, and accelerate the development timeline, computational or in silico methods are now indispensable tools for predicting the ADMET properties of new chemical entities before their actual synthesis. nih.govmdpi.com These predictive models use the chemical structure of a molecule to estimate its behavior in the body, allowing for the early identification and optimization of drug candidates. frontiersin.org
For this compound and its structurally related analogs, in silico ADMET prediction provides crucial insights into their potential as therapeutic agents. By employing established computational platforms, such as SwissADME and PreADMET, researchers can evaluate key physicochemical properties, drug-likeness, and pharmacokinetic parameters that govern a compound's bioavailability and disposition. phcogj.comphytojournal.com
Physicochemical Properties and Drug-Likeness
A foundational aspect of in silico analysis involves the calculation of physicochemical descriptors and their evaluation against established drug-likeness rules, most notably Lipinski's Rule of Five. phcogj.com This rule posits that poor oral absorption or permeation is more likely when a compound has a molecular weight (MW) over 500 g/mol , a high lipophilicity value (LogP) over 5, more than 5 hydrogen bond donors (nHD), and more than 10 hydrogen bond acceptors (nHA). phcogj.com
As detailed in the table below, this compound and its selected analogs generally exhibit favorable physicochemical characteristics. All the analyzed compounds fully adhere to Lipinski's Rule of Five, with zero violations, suggesting a high probability of good oral bioavailability. Their molecular weights are well under the 500 g/mol threshold, and their calculated LogP values indicate optimal lipophilicity for membrane permeability without being excessive, which could otherwise lead to toxicity or poor solubility. phcogj.com The topological polar surface area (TPSA), another key predictor of drug transport, is also within a range generally associated with good cell permeability for all the compounds.
Pharmacokinetic (ADME) Predictions
Beyond general drug-likeness, specific ADME parameters are predicted. Gastrointestinal (GI) absorption for this compound and its analogs is predicted to be high, a favorable characteristic for orally administered drugs. phytonutrients.pk
A critical distribution parameter is a compound's ability to cross the blood-brain barrier (BBB). The in silico models predict that this compound and its analogs are likely to be BBB permeant. This suggests that these compounds could potentially be developed for central nervous system (CNS) targets. Another important factor in drug distribution and efficacy is the interaction with efflux pumps like P-glycoprotein (P-gp). phytonutrients.pk The predictions indicate that none of the analyzed compounds are likely substrates of P-gp, which is advantageous as it reduces the probability of active removal from target cells and lowers the risk of multidrug resistance. phytonutrients.pk
The table below summarizes the key in silico predicted pharmacokinetic parameters for this compound and a series of its analogs.
Table 1: In Silico Predicted Pharmacokinetic Parameters
| Compound Name | Molecular Formula | MW ( g/mol ) | LogP | TPSA (Ų) | nHA | nHD | Lipinski Violations | GI Absorption | BBB Permeant | P-gp Substrate |
|---|---|---|---|---|---|---|---|---|---|---|
| This compound | C₁₄H₁₁BrO₂ | 291.14 | 3.85 | 35.53 | 2 | 0 | 0 | High | Yes | No |
| 2-Chloro-1-(4-phenoxyphenyl)ethanone | C₁₄H₁₁ClO₂ | 246.69 | 3.79 | 35.53 | 2 | 0 | 0 | High | Yes | No |
| 1-(4-phenoxyphenyl)ethanone | C₁₄H₁₂O₂ | 212.24 | 3.21 | 35.53 | 2 | 0 | 0 | High | Yes | No |
These computational findings suggest that this compound and its analogs possess promising drug-like and pharmacokinetic profiles, warranting further investigation through in vitro and in vivo experimental validation. nih.gov
Future Directions and Research Perspectives
Development of More Sustainable and Scalable Synthetic Methodologies
The traditional synthesis of α-bromoketones often involves the use of hazardous reagents and generates significant waste, prompting the need for greener and more efficient synthetic protocols. Future research should prioritize the development of sustainable and scalable methods for the production of 2-Bromo-1-(4-phenoxyphenyl)ethanone.
One promising avenue is the adoption of flow chemistry . Continuous flow processes offer enhanced control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and reduced reaction times. vapourtec.comacs.org The ability to handle unstable intermediates in a controlled manner within a flow reactor could open up new synthetic routes that are not feasible in batch production. vapourtec.comresearchgate.net For instance, a continuous flow process for the α-bromination of acetophenones has been shown to be highly selective and potentially applicable on an industrial scale. mdpi.com
Furthermore, the exploration of green brominating agents and catalysts is crucial. The use of systems like hydrogen peroxide with hydrogen bromide or N-bromosuccinimide (NBS) under milder, acid-free conditions can significantly reduce the environmental impact. mdpi.comorganic-chemistry.org Research into biocatalytic methods, employing enzymes for the selective bromination of the precursor, 1-(4-phenoxyphenyl)ethanone, could represent a paradigm shift in the sustainable synthesis of this compound. nih.gov
Table 1: Comparison of Synthetic Methodologies for α-Bromoketones
| Methodology | Advantages | Challenges for this compound |
| Traditional Batch Synthesis | Well-established procedures. | Use of hazardous reagents, potential for side reactions, scalability issues. |
| Flow Chemistry | Improved safety, higher yields, better process control, scalability. vapourtec.comacs.org | Requires specialized equipment and optimization of flow parameters. |
| Green Chemistry Approaches | Reduced environmental impact, use of safer reagents. mdpi.comorganic-chemistry.org | Catalyst efficiency and selectivity for the specific substrate need to be established. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Identification and engineering of suitable enzymes. |
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The this compound scaffold is ripe for chemical modification to explore and enhance its biological activity. The reactive α-bromo group serves as a handle for introducing a wide array of functional groups through nucleophilic substitution reactions.
Future research should focus on the systematic synthesis of analogs and derivatives and the evaluation of their structure-activity relationships (SAR). For instance, derivatives of phenoxyphenyl isoxazoles have shown potent anticancer activity by inhibiting acetyl-CoA carboxylase. nih.gov Similarly, modifying the phenoxy group or the phenyl ring with various substituents could modulate the compound's pharmacokinetic and pharmacodynamic properties. The introduction of different halogen atoms or other electron-withdrawing or -donating groups could significantly impact bioactivity. mdpi.com
The synthesis of a library of derivatives, followed by high-throughput screening, could rapidly identify compounds with improved potency and selectivity for specific biological targets. scielo.br
Advanced Mechanistic Investigations of Enzyme Inhibition and Cellular Effects
The α-haloketone moiety is a well-known electrophile that can react with nucleophilic residues in proteins, leading to covalent inhibition . rsc.orgnih.govnomuraresearchgroup.com This property suggests that this compound could act as an irreversible or targeted covalent inhibitor of specific enzymes.
Future investigations should aim to elucidate the precise molecular mechanisms of action. This includes identifying the specific protein targets and the amino acid residues involved in the covalent modification. Theoretical studies on the aminolysis reaction of related esters provide a framework for understanding the potential for lysine-targeting covalent inhibition. rsc.org
Advanced techniques such as X-ray crystallography of the inhibitor-enzyme complex can provide detailed structural insights into the binding mode and the covalent linkage. Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and selective inhibitors.
Integration of Multi-Omics Data with Computational Predictions for Target Validation
The identification of the biological targets of this compound is a critical step in understanding its potential therapeutic applications. Modern systems biology approaches can significantly accelerate this process.
Chemoproteomics offers powerful tools for target deconvolution. nih.govnih.gov Techniques such as affinity-based protein profiling (AfBPP) or activity-based protein profiling (ABPP) could be employed to identify the proteins that directly interact with the compound in a complex biological sample. nih.gov Furthermore, thermal proteome profiling (TPP) can identify target engagement by observing changes in protein thermal stability upon compound binding. nih.gov
The integration of multi-omics data , including proteomics, metabolomics, and transcriptomics, can provide a comprehensive view of the cellular response to treatment with this compound. This data can reveal the pathways and biological processes that are perturbed by the compound.
Computational target prediction methods, such as reverse docking and pharmacophore modeling, can be used to screen large databases of protein structures and predict potential binding partners. acs.org These in silico predictions, when combined with experimental validation, can efficiently narrow down the list of potential targets.
Potential Applications in Emerging Areas of Chemical Biology and Agrochemical Science
The unique chemical properties of this compound suggest its potential utility in diverse fields beyond traditional medicinal chemistry.
In chemical biology , this compound could be developed as a chemical probe to study the function of specific enzymes or signaling pathways. Its ability to form covalent bonds can be exploited for the development of activity-based probes for enzyme profiling and target identification.
In agrochemical science , the phenoxyphenyl scaffold is present in some commercial herbicides and insecticides. nih.govnih.gov The herbicidal activity of some phenoxy-containing compounds has been documented. nih.govnih.govresearchgate.net Therefore, derivatives of this compound could be synthesized and evaluated for their potential as novel herbicides or pesticides. rsc.org The introduction of a trifluoromethyl group, for example, is a common strategy in the design of new agrochemicals. nih.gov Studies on the insecticidal and fungicidal activities of related matrine (B1676216) derivatives with halopyrazole groups also suggest potential avenues for exploration. mdpi.com
Q & A
Q. Key Considerations :
- X-ray crystallography resolves positional isomerism .
- Use deuterochloroform for NMR due to solubility constraints in polar solvents .
(Advanced) How should researchers address discrepancies in reported melting points or spectral data?
Discrepancies may arise from impurities, polymorphs, or analytical variability:
Purification Validation : Re-crystallize from alternative solvents (e.g., Et₂O vs. hexane/EtOAc) .
Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
Spectroscopic Cross-Check : Compare XRD data with CCDC entries (e.g., mean C–C bond length = 0.009 Å ).
Example : A reported mp of 128°C should vary ≤±2°C; deviations >5°C suggest impurities requiring LC-MS analysis.
(Advanced) What strategies improve bromination yields in acetophenone derivatives?
Optimization hinges on substrate reactivity and reaction control:
| Factor | Optimization Strategy | Mechanistic Basis |
|---|---|---|
| Electron-Donating Groups | Use substrates with -OPh or -OMe groups | Enhances enolate stability |
| Stoichiometry | 1.05–1.10 equiv Br₂ | Compensates for Br₂ volatility |
| Temperature | 0–5°C (kinetic control) | Suppresses dibromination |
| Catalyst | FeCl₃ (5 mol%) | Electrophilic activation |
Monitoring : Use TLC (hexane:EtOAc 4:1) every 10 minutes to prevent over-bromination.
(Advanced) What are the potential applications in medicinal chemistry?
This compound serves as:
Antifungal Precursor : Intermediate for imidazole-based fungicides targeting ergosterol biosynthesis .
Kinase Inhibitor Scaffold : Phenoxy group enables π-stacking in ATP-binding pockets .
PROTAC Linker : Bromine facilitates conjugation to E3 ligase ligands via Suzuki coupling .
Recent Findings : Derivatives show anti-MRSA activity (MIC₉₀ = 8 µg/mL) .
(Basic) What safety precautions are critical when handling this compound?
Q. PPE and Protocols :
- Respiratory : NIOSH-approved N95 respirators .
- Gloves : Nitrile (≥0.11 mm) to prevent dermal exposure .
- Eye Protection : ANSI Z87.1-compliant goggles .
- Lab Practices : Use fume hoods and secondary containment.
Toxicology Note : Limited data available; assume acute toxicity (H314 skin corrosion/irritation) . Decontaminate equipment with 10% sodium thiosulfate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
